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Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitroaniline
CAS No.: 1000342-34-6
Cat. No.: B1292625

Get Quote
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3-Bromo-2-methyl-5-nitroaniline is a substituted aniline derivative. The presence of a
bromine atom, a methyl group, and a nitro group on the benzene ring creates a unique
electronic and steric environment that dictates its reactivity and potential biological interactions.
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Synthesis and Chemical Reactivity

As a synthetic intermediate, 3-Bromo-2-methyl-5-nitroaniline is valuable in the construction
of more complex molecular architectures.[4] Its functional groups provide multiple handles for
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chemical modification.

Core Reactivity Principles

The chemical behavior of this molecule is governed by the interplay of its substituents:

Amino Group (-NH2): A nucleophilic site and an activating group, directing electrophilic
aromatic substitution to the ortho and para positions.

e Nitro Group (-NO2): A strong electron-withdrawing group that deactivates the ring towards
electrophilic substitution and can participate in reduction reactions.

e Bromine Atom (-Br): A leaving group in nucleophilic aromatic substitution and a coupling
partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

o Methyl Group (-CHs): An electron-donating group that can influence the reactivity and
regioselectivity of reactions.

This compound has been identified as a reagent in methodologies such as visible-light-
mediated photoredox chemistry, which facilitates the creation of chemical bonds for the
synthesis of complex molecules like indole alkaloids.[3]

Representative Synthetic Workflow: Cross-Coupling

The presence of a bromine atom makes 3-Bromo-2-methyl-5-nitroaniline an ideal substrate
for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry
for forming carbon-carbon or carbon-heteroatom bonds.
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Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Potential Biological Activity and Applications

While specific biological data for 3-Bromo-2-methyl-5-nitroaniline is not extensively
documented in the reviewed literature, the structural motifs present in the molecule are found in
many biologically active compounds. Analysis of structurally similar compounds provides
insights into its potential areas of application.

A related isomer, 3-Bromo-4-methyl-5-nitroaniline, has been investigated for various biological
activities.[5] Research on this similar compound suggests potential antimicrobial and anti-
inflammatory properties.[5] The mechanism of action for such compounds can be diverse,
potentially involving:

e Enzyme Interaction: The molecule may interact with enzymes like cytochrome P450, which
could influence metabolic processes.[5]

o Apoptosis Induction: It has been noted that similar compounds can induce programmed cell
death in certain cell types.[5]

e Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory cytokine expression is
another potential mechanism.[5]
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These insights suggest that 3-Bromo-2-methyl-5-nitroaniline could be a valuable scaffold for
developing novel therapeutic agents. Its primary applications are currently in:

o Medicinal Chemistry: As a building block for synthesizing larger, more complex drug
candidates.[1][5]

» Organic Synthesis: Used as an intermediate in the creation of dyes, pigments, and other fine
chemicals.[5]

Hypothetical Mechanism of Action Pathway

Based on activities observed in similar nitroaniline compounds, a potential, though unproven,
mechanism of action could involve the modulation of cellular stress and signaling pathways.
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Caption: Hypothetical mechanism of action for a bioactive compound.

Safety and Handling

Comprehensive toxicological data for 3-Bromo-2-methyl-5-nitroaniline is limited. A safety
data sheet indicates that there is no available data on its toxicity to aquatic life, persistence, or
bioaccumulation potential.[6]

However, due to its chemical class (halogenated aromatic nitro compound), standard laboratory
safety precautions are essential. Structurally related compounds are reported to be harmful to
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aquatic organisms and may cause skin irritation.[5]
Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
chemical safety goggles.[7]

o Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid
inhalation.[8]

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents and strong bases.[7][3]

» Spills: Avoid dust formation. Use non-sparking tools for cleanup and prevent entry into
waterways.[8]

Representative Experimental Protocol: Suzuki
Coupling

The following is a generalized, representative protocol for a Suzuki coupling reaction using an
aryl bromide like 3-Bromo-2-methyl-5-nitroaniline. This protocol is for illustrative purposes
and should be optimized for specific substrates and scales.

Objective: To synthesize an arylated derivative of 2-methyl-5-nitroaniline.

Materials:

3-Bromo-2-methyl-5-nitroaniline

Arylboronic acid (1.2 equivalents)

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPhs)4] (0.05 equivalents)

Potassium carbonate (K2COs), anhydrous (2.0 equivalents)

Toluene/Dioxane and Water (e.g., 4:1 solvent mixture)

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
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Procedure:

e Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-
Bromo-2-methyl-5-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate
(2.0 eq), and the palladium catalyst (0.05 eq).

e Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask.

e Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir
vigorously.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24
hours.

o Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g.,
ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
yield the desired coupled product.

o Characterization: Confirm the structure of the final product using spectroscopic methods (*H
NMR, 3C NMR, MS).

Conclusion

3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6) is a valuable chemical
intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined
reactive sites allow for its incorporation into a wide array of complex molecules. While its own
biological profile is not yet fully characterized, the known activities of related compounds
suggest that it is a promising scaffold for the development of new bioactive agents. Further
research is warranted to fully elucidate its toxicological profile and explore its potential
applications in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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